molecular formula C25H27N3O6S B2595898 ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878056-90-7

ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2595898
CAS No.: 878056-90-7
M. Wt: 497.57
InChI Key: VDTJUMBKPHIPKI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Highly Functionalized Compounds

Research into the synthesis of highly functionalized compounds, such as thiazines and pyrroles, often involves complex molecules similar to the one . For instance, the one-pot, four-component tandem reaction has been utilized to create new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates, showcasing high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

2. Molecular Docking Studies

Molecular docking studies have employed compounds with similar structures to investigate their potential as inhibitors against various biological targets. For example, research on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate highlighted its possible inhibitory activity against specific enzymes, supported by FT-IR, FT-Raman spectra, and molecular docking results (El-Azab et al., 2016).

3. Asymmetric Synthesis

The asymmetric intramolecular Michael reaction is a key strategy in the enantioselective synthesis of alkaloids, providing chiral building blocks for further transformation. This approach underscores the importance of constructing chiral centers in complex molecules for pharmaceutical applications (Hirai, Terada, Yamazaki, & Momose, 1992).

4. Antiallergic Agents Development

The synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides demonstrates the pursuit of novel antiallergic compounds. By modifying the structure of ethyl (indol-3-yl)alkanoates, researchers aim to enhance the antiallergic potency of these compounds, highlighting the role of structural optimization in drug development (Menciu et al., 1999).

5. Green Chemistry Approaches

The environmentally-friendly synthesis of alicyclic ring-fused benzimidazoles and anti-tumor benzimidazolequinones using hydrogen peroxide in ethyl acetate illustrates the application of green chemistry principles in the preparation of complex organic molecules. This method emphasizes the importance of sustainable practices in chemical synthesis (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Properties

IUPAC Name

ethyl 4-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-2-34-25(31)18-9-11-19(12-10-18)26-23(29)17-35(32,33)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTJUMBKPHIPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.